Homoedudiol
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Overview
Description
Homoedudiol is a prenylated pterocarpane compound isolated from the stem bark of the African tree Erythrina melanacantha . It is identified as 3-hydroxy-8-(3,3-dimethyl-oxiranyl-methyl)pterocarpane . This compound belongs to the family of flavonoids and has shown interesting bioactivities against different tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of homoedudiol involves the isolation from natural sources such as the stem bark of Erythrina melanacantha . The isolation process includes extraction and purification steps, typically involving solvent extraction followed by chromatographic techniques to separate and purify the compound .
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale extraction and purification from natural sources .
Chemical Reactions Analysis
Types of Reactions
Homoedudiol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at different positions on the pterocarpane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include epoxides, reduced derivatives, and substituted pterocarpanes .
Scientific Research Applications
Homoedudiol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of prenylated pterocarpanes.
Biology: Investigated for its bioactivity against different tumor cell lines.
Medicine: Potential therapeutic applications due to its anti-tumor properties.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of homoedudiol involves its interaction with cellular targets, leading to the inhibition of tumor cell growth . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Homoedudiol is compared with other prenylated pterocarpanes such as phaseollin, isoneorautenol, erybraedin A, and phaseollidin . These compounds share similar structural features but differ in their specific functional groups and bioactivities . This compound is unique due to its specific epoxy group, which contributes to its distinct bioactivity profile .
Similar Compounds
- Phaseollin
- Isoneorautenol
- Erybraedin A
- Phaseollidin
These compounds are also isolated from various species of the Erythrina genus and have shown bioactivities against different biological targets .
Properties
CAS No. |
77369-92-7 |
---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(6aR,11aR)-8-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C20H20O4/c1-11(2)3-4-12-7-15-16-10-23-18-8-13(21)5-6-14(18)20(16)24-19(15)9-17(12)22/h3,5-9,16,20-22H,4,10H2,1-2H3/t16-,20-/m0/s1 |
InChI Key |
AZLNYSCXKUKIRV-JXFKEZNVSA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC3C2COC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
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